molecular formula C12H17F3N2O2 B11618338 cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11618338
M. Wt: 278.27 g/mol
InChI Key: CZGJQDOAAZVUAQ-UHFFFAOYSA-N
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Description

Cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Functional Group Modifications: The hydroxyl, trifluoromethyl, and other substituents are introduced through various organic reactions such as halogenation, hydroxylation, and alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: NaOH, KCN, Grignard reagents

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl[5-hydroxy-3-(2-methylpropyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its biological activity and stability.

    Cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Substitution of the trifluoromethyl group with a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C12H17F3N2O2

Molecular Weight

278.27 g/mol

IUPAC Name

cyclopropyl-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C12H17F3N2O2/c1-7(2)5-9-6-11(19,12(13,14)15)17(16-9)10(18)8-3-4-8/h7-8,19H,3-6H2,1-2H3

InChI Key

CZGJQDOAAZVUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2CC2

Origin of Product

United States

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